molecular formula C11H7F2N B14144172 5-Fluoro-2-(2-fluorophenyl)pyridine CAS No. 511522-73-9

5-Fluoro-2-(2-fluorophenyl)pyridine

Cat. No.: B14144172
CAS No.: 511522-73-9
M. Wt: 191.18 g/mol
InChI Key: FJTCHIXOSYJBCF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-fluorophenyl)pyridine is a fluorinated heterocyclic building block of interest in medicinal chemistry and organic synthesis. With a molecular formula of C₁₁H₇F₂N and a molecular weight of 191.18 g/mol, this compound serves as a versatile precursor for the development of novel bioactive molecules . Fluorinated pyridines are of significant value in pharmaceutical research. The incorporation of fluorine atoms into organic compounds is a well-established strategy to modulate their physicochemical properties, often leading to enhanced metabolic stability, improved bioavailability, and greater binding affinity for target proteins . Over 20% of marketed drugs contain fluorine, underscoring the importance of fluorinated building blocks in drug discovery programs . As a member of this compound class, 5-Fluoro-2-(2-fluorophenyl)pyridine provides researchers with a key intermediate for constructing more complex molecules aimed at various therapeutic targets. Applications: This compound is primarily used in chemical biology and specialty synthesis as a core scaffold. It is ideal for exploring structure-activity relationships (SAR) in drug candidate optimization and for creating fused heterocyclic systems. Notice: This product is intended for research purposes only and is not intended for human or veterinary diagnosis or therapeutic applications .

Properties

CAS No.

511522-73-9

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

5-fluoro-2-(2-fluorophenyl)pyridine

InChI

InChI=1S/C11H7F2N/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H

InChI Key

FJTCHIXOSYJBCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling as the Primary Route

The Suzuki-Miyaura reaction is the most widely reported method for synthesizing 5-fluoro-2-(2-fluorophenyl)pyridine. This section details reaction components, including catalysts, solvents, and bases, supported by experimental data.

Reaction Components and Conditions

Substrates
  • Halogenated Pyridine : 2-Bromo-5-fluoropyridine (CAS 41404-58-4) serves as the electrophilic partner, with bromine at position 2 enabling selective coupling.
  • Boronic Acid : 2-Fluorophenylboronic acid acts as the nucleophile, introducing the 2-fluorophenyl group.
Catalysts
  • Pd(PPh₃)₄ : Tetrakis(triphenylphosphine)palladium(0) is commonly used, achieving yields up to 85%.
  • Pd(dppf)Cl₂ : Bis(diphenylphosphino)ferrocene palladium(II) dichloride offers comparable efficiency, particularly in oxygen-tolerant conditions.
Solvents and Bases
  • Solvents : Dioxane and tetrahydrofuran (THF) are preferred for their ability to dissolve both aromatic and polar reagents.
  • Bases : Potassium phosphate (K₃PO₄) and sodium carbonate (Na₂CO₃) facilitate transmetalation, with K₃PO₄ yielding superior results.
Temperature and Duration

Reactions typically proceed at 80–100°C for 8–12 hours under inert atmospheres.

Experimental Procedure (Adapted from)

  • Charge Reactants : Combine 2-bromo-5-fluoropyridine (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (2 mol%), and K₃PO₄ (2.0 eq) in dioxane/water (4:1).
  • Heat and Stir : Reflux at 100°C for 10 hours under nitrogen.
  • Work-Up : Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.
  • Purification : Isolate via column chromatography (hexane/ethyl acetate) to obtain the product as a white solid (85% yield).

Alternative Cross-Coupling Strategies

PyFluor-Based Coupling

Pyridine-2-sulfonyl fluoride (PyFluor) reacts with 2-fluorophenylboronic acid under Pd(dppf)Cl₂ catalysis. While less efficient (yields: 5–89%), this method avoids halogenated precursors.

Negishi Coupling

Zinc-based reagents (e.g., 2-fluorophenylzinc bromide) couple with 2-chloro-5-fluoropyridine, though limited data exist on scalability.

Comparative Analysis of Methods

Method Catalyst Solvent Base Yield Advantages Limitations
Suzuki-Miyaura Pd(PPh₃)₄ Dioxane K₃PO₄ 85% High yield, scalable Requires inert atmosphere
Suzuki-Miyaura (PyFluor) Pd(dppf)Cl₂ THF K₂CO₃ 50–89% Tolerates oxygen Lower consistency
Negishi Pd(OAc)₂ Toluene LiCl 60–70% Broad substrate scope Sensitive to moisture

Challenges and Optimization Strategies

  • Regioselectivity : Ensuring coupling occurs exclusively at position 2 of the pyridine requires electron-deficient boronic acids and precise stoichiometry.
  • Purification : Column chromatography remains essential due to byproducts from deboronation or homo-coupling.
  • Catalyst Loading : Reducing Pd content to 1–2 mol% maintains efficiency while lowering costs.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(2-fluorophenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-fluorophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of various biological pathways and processes .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
5-Fluoro-2-(2-fluorophenyl)pyridine 5-F (pyridine), 2-F (phenyl) 191.18 High lipophilicity; potential anticancer agent
5-(4-Chlorophenyl)-2-fluoropyridine 5-Cl (phenyl), 2-F (pyridine) 207.45 Planar structure (dihedral angle: 38.82°); used in crystallography studies
3-Methyl-2-(2-fluorophenyl)pyridine 3-CH₃ (pyridine), 2-F (phenyl) 187.20 Chelates Au(III); catalytic applications
2-Fluoro-5-(4-fluorophenyl)pyridine 5-F (pyridine), 4-F (phenyl) 191.18 Studied for biological activity; planar geometry
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 3-F, 4-OCH₃ (phenyl), 2-OH (pyridine) 235.21 Enhanced solubility due to hydroxyl group

Key Observations :

  • Electronic Effects: Fluorine substituents increase electron withdrawal, affecting reactivity and binding affinity. For example, 5-Fluoro-2-(2-fluorophenyl)pyridine’s dual fluorine substitution likely enhances its stability and interaction with biological targets compared to non-fluorinated analogs .
  • Solubility : Hydroxyl or methoxy groups (e.g., in 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) improve aqueous solubility, whereas lipophilic groups (e.g., methyl in 3-Methyl-2-(2-fluorophenyl)pyridine) favor membrane permeability .

Pharmacokinetics and Toxicity

  • Hepatic Extraction: Fluorinated pyrimidines (e.g., FdUrd) exhibit high hepatic extraction ratios (0.69–0.92), minimizing systemic toxicity during targeted delivery .
  • Toxicity Profile : Fluorinated compounds like FdUrd cause gastrointestinal toxicity via RNA incorporation rather than thymidylate synthase inhibition . Structural analogs with reduced RNA incorporation (e.g., prodrugs like FdUrd-C8) show lower toxicity, a consideration for future derivatives of 5-Fluoro-2-(2-fluorophenyl)pyridine .

Q & A

(Basic) What are the established synthetic routes for 5-Fluoro-2-(2-fluorophenyl)pyridine?

Methodological Answer:
The compound is typically synthesized via cross-coupling reactions. A common approach involves halogenated pyridine precursors and fluorophenyl boronic acids under Suzuki-Miyaura conditions. For example:

  • Use 5-fluoro-2-iodopyridine and 2-fluorophenylboronic acid with a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of toluene/ethanol and aqueous Na₂CO₃ at 80–100°C for 12–24 hours .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm yield and purity using NMR and mass spectrometry.

(Basic) Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C/¹⁹F NMR : Assign peaks to verify fluorine positions and aromatic proton environments. Fluorine substitution induces distinct splitting patterns .
  • X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-F bond lengths ~1.35 Å) .
  • Mass spectrometry (EI/ESI) : Confirm molecular ion [M+H]⁺ at m/z 207.18.

(Advanced) How do fluorine substituent positions influence electronic properties and reactivity?

Methodological Answer:
Fluorine’s electron-withdrawing nature alters π-electron density:

  • Ortho-fluorine on phenyl : Increases steric hindrance, reducing nucleophilic aromatic substitution (NAS) rates.
  • Pyridine-ring fluorine : Stabilizes intermediates in cross-coupling reactions.
    Experimental Design :
  • Compare Hammett σ constants for substituents.
  • Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces .

(Advanced) How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from impurity profiles or assay conditions. Mitigation strategies:

  • Reproduce synthesis : Ensure >95% purity (HPLC).
  • Dose-response assays : Test across multiple concentrations (e.g., 1–100 µM) in standardized cell lines.
  • Structural analogs : Compare with 2-Fluoro-5-(4-fluorophenyl)pyridine () to isolate substituent effects .

(Basic) What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hood for weighing and reactions.
  • Waste disposal : Segregate halogenated waste; incinerate at >1,000°C .

(Advanced) What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use SwissADME or QikProp to estimate logP (~2.8), aqueous solubility (LogS ~-4.2), and CYP450 inhibition.
  • Docking studies : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with in vitro assays .

(Basic) How to optimize reaction yields in its synthesis?

Methodological Answer:

  • Catalyst screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ with ligands (e.g., SPhos).
  • Solvent optimization : Replace toluene with DMF for polar intermediates.
  • Temperature gradients : Use microwave-assisted synthesis (120°C, 30 min) to reduce time .

(Advanced) What are the crystal packing trends in fluorinated pyridines?

Methodological Answer:

  • Intermolecular interactions : C-F···H-C hydrogen bonds (2.3–2.5 Å) and π-π stacking (3.8 Å interplanar distance) dominate.
  • Crystallography workflow : Grow crystals via slow evaporation (hexane/DCM). Refine using SHELXL .

(Basic) What are its applications in medicinal chemistry?

Methodological Answer:

  • Pharmaceutical precursor : Used in kinase inhibitors (e.g., JAK2/STAT3 pathway).
  • Structure-activity relationship (SAR) : Introduce methyl or methoxy groups to enhance bioavailability .

(Advanced) How to analyze degradation products under acidic conditions?

Methodological Answer:

  • Forced degradation : Reflux in 0.1 M HCl (40°C, 24 h).
  • Analytical tools :
    • HPLC-MS : Identify defluorinated byproducts (e.g., 2-(2-fluorophenyl)pyridine).
    • ²⁹Si NMR : Track silica gel interactions during purification .

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